molecular formula C22H21FN4O2S B11244967 N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

N-(4-fluorobenzyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B11244967
M. Wt: 424.5 g/mol
InChI Key: PAZFODYSYPBZBZ-UHFFFAOYSA-N
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Description

N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a pyridinyl group, and a cyclopenta[d]pyrimidinyl group, making it a unique and versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the cyclopenta[d]pyrimidinyl core, followed by the introduction of the pyridinyl and fluorophenyl groups. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE: can be compared with other compounds containing similar functional groups, such as:

Uniqueness

The uniqueness of N-[(4-FLUOROPHENYL)METHYL]-2-({2-OXO-1-[(PYRIDIN-3-YL)METHYL]-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with molecular targets and provides distinct chemical properties that can be leveraged in various applications.

Properties

Molecular Formula

C22H21FN4O2S

Molecular Weight

424.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H21FN4O2S/c23-17-8-6-15(7-9-17)12-25-20(28)14-30-21-18-4-1-5-19(18)27(22(29)26-21)13-16-3-2-10-24-11-16/h2-3,6-11H,1,4-5,12-14H2,(H,25,28)

InChI Key

PAZFODYSYPBZBZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)F)CC4=CN=CC=C4

Origin of Product

United States

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